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Compound of Interest

(1R,2R)-2-
Compound Name:
Fluorocyclopropanecarboxylic acid

Cat. No. B170359

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
(1R,2R)-2-Fluorocyclopropanecarboxylic acid. Due to the limited availability of published
experimental spectra for this specific stereocisomer, this document combines available data
from closely related isomers with predicted values based on established spectroscopic
principles. This approach offers a robust reference for the characterization of this compound in
research and development settings.

Molecular Structure and Spectroscopic Overview

(1R,2R)-2-Fluorocyclopropanecarboxylic acid is a chiral, fluorinated cyclopropane
derivative. Its structure presents a unique combination of a strained three-membered ring, a
carboxylic acid functional group, and a fluorine substituent, all of which contribute to its distinct
spectroscopic features. The analysis of its structure relies on a combination of Nuclear
Magnetic Resonance (NMR) spectroscopy (*H, 13C, and 1°F), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).
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Caption: Relationship between spectroscopic techniques and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of (1R,2R)-2-

Fluorocyclopropanecarboxylic acid, providing information on the proton, carbon, and

fluorine environments.

Predicted *H NMR Data

The *H NMR spectrum is expected to show complex multiplets for the cyclopropyl protons due
to geminal, vicinal, and H-F couplings. The carboxylic acid proton will appear as a broad singlet

at a characteristic downfield shift.
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Predicted Chemical o Coupling Constants
Proton _ Multiplicity

Shift (8, ppm) (J, H2)
COOH 10.0-13.0 brs

JH-F = 60-70 (gem),

H-2 (CHF) 45-5.0 ddd JH-H (trans) = 4-6,
JH-H (cis) = 7-9

H-1 (CHCOOH) 20-25 m

H-3 (CH2) 1.2-18 m

Note: The provided *H NMR data for the diastereomer (1S,2R)-2-Fluorocyclopropanecarboxylic
acid can be used for comparison.[1]

13C NMR Data

The 13C NMR spectrum will be characterized by the presence of four distinct signals. The
carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling. The provided data
is for the methyl ester of the target molecule and serves as a close approximation for the
cyclopropane ring carbons.[2]

Experimental Predicted

: . . . e Coupling
Chemical Shift Chemical Shift Multiplicity (due
Carbon ) Constant (1JCF,
(8, ppm) for (8, ppm) for to C-F coupling) Hz)
z
Methyl Ester[2] Acid
C=0 ~170 ~175 S -
C-2 (CHF) - 80 -85 d ~200-220
C-1 (CHCOOH) - 25-30 d ~10-15
C-3 (CH>) - 15 - 20 d ~5-10

Predicted *°F NMR Data

The 1°F NMR spectrum is expected to show a single resonance, which will be a complex
multiplet due to coupling with the vicinal and geminal protons of the cyclopropane ring.
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Fluorine

Predicted Chemical Shift (9,
ppm, rel. to CFCls)

Multiplicity

C-F

-180 to -220

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid

group.

Vibrational Mode

Predicted Frequency (cm™2)

Intensity

O-H stretch (carboxylic acid

dimer) 2500 - 3300 Broad, Strong
C-H stretch (cyclopropane) ~3000 Medium

C=0 stretch (carboxylic acid) 1700 - 1725 Strong

C-O stretch (carboxylic acid) 1210 - 1320 Strong

C-F stretch 1000 - 1100 Strong

Mass Spectrometry (MS)

The mass spectrum, likely acquired using electrospray ionization (ESI), would show the

molecular ion and characteristic fragmentation patterns.

m/z lon Notes

Molecular ion peak (positive
105.03 [M+H]*+ _

ion mode)

Molecular ion peak (negative
103.02 [M-H]~- ,

ion mode)
85.02 [M-HF]* Loss of hydrogen fluoride
59.01 [M-COOH]* Loss of the carboxyl group
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Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible
spectroscopic data. The following are generalized procedures adaptable for (1R,2R)-2-
Fluorocyclopropanecarboxylic acid.

NMR Sample Preparation IR Sample Preparation (ATR) MS Sample Preparation (ESI)

[ Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCls, DMSO-ds). j @ace a small amount of solid sample directly on the ATR cvys(aD @vepare adilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol, ace(omm\e)\

: - :

de internal standard if required (e.g., TMS)) E:unher dilute to ~1-10 pg/mL in the mobile phase)

.

Transfer to a 5 mm NMR tube. Enfuse directly or inject into an LC-MS system)

Click to download full resolution via product page

Caption: General workflows for spectroscopic sample preparation.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (1R,2R)-2-
Fluorocyclopropanecarboxylic acid in a suitable deuterated solvent (e.g., CDCls, DMSO-
ds) to a volume of about 0.7 mL in a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical
parameters include a 30° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of

1-2 seconds.

e 13C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower sensitivity of
13C, a larger number of scans (several hundred to thousands) and a longer relaxation delay
(2-5 seconds) may be necessary.
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e 19F NMR Acquisition: Acquire the spectrum with proton coupling to observe the splitting
patterns. A dedicated fluorine probe is recommended for optimal sensitivity.

IR Spectroscopy

» Method: Attenuated Total Reflectance (ATR) is suitable for solid samples.

e Acquisition: Place a small amount of the solid sample on the ATR crystal. Ensure good
contact by applying pressure with the anvil.

o Parameters: Collect the spectrum typically from 4000 to 400 cm~1, with a resolution of 4
cm~1, Average 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

« lonization: Electrospray ionization (ESI) is recommended for this polar molecule.

» Sample Preparation: Prepare a dilute solution of the sample (1-10 pg/mL) in a solvent
compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid for positive ion
mode or 0.1% ammonium hydroxide for negative ion mode.

e Analysis: Infuse the sample solution directly into the mass spectrometer or use a liquid
chromatography (LC) system for sample introduction. Acquire the spectrum in both positive
and negative ion modes to observe the [M+H]* and [M-H]~ ions. High-resolution mass
spectrometry (HRMS) is recommended for accurate mass determination and elemental
composition confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (1R,2R)-2-
Fluorocyclopropanecarboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b170359#spectroscopic-data-nmr-ir-ms-
of-1r-2r-2-fluorocyclopropanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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